1,2-Benzenediacetyl dichloride
Description
Properties
CAS No. |
41640-86-2 |
|---|---|
Molecular Formula |
C10H8Cl2O2 |
Molecular Weight |
231.07 g/mol |
IUPAC Name |
2-[2-(2-chloro-2-oxoethyl)phenyl]acetyl chloride |
InChI |
InChI=1S/C10H8Cl2O2/c11-9(13)5-7-3-1-2-4-8(7)6-10(12)14/h1-4H,5-6H2 |
InChI Key |
YEJUQTIBEAGTGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)CC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Benzenediacetyl Dichloride
Conventional Synthetic Routes from Benzenediacetic Acid Precursors
The most established and widely utilized method for the preparation of 1,2-benzenediacetyl dichloride involves the direct chlorination of its corresponding carboxylic acid precursor, 1,2-benzenediacetic acid. This transformation is typically achieved using common chlorinating agents.
The reaction of 1,2-benzenediacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) is a cornerstone of conventional synthesis. libretexts.org In this process, the diacid is treated with an excess of thionyl chloride, which serves as both the reagent and often as the solvent. The reaction proceeds via a nucleophilic acyl substitution mechanism. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are readily removed from the reaction mixture, which helps to drive the reaction to completion. libretexts.org
Another common chlorinating agent employed is phosphorus(V) chloride (PCl₅). The reaction with PCl₅ also effectively converts the carboxylic acid groups to acyl chloride functionalities. In this case, the byproducts include phosphoryl chloride (POCl₃) and hydrogen chloride. libretexts.org
A general representation of this conventional synthesis is as follows:
C₆H₄(CH₂COOH)₂ + 2 SOCl₂ → C₆H₄(CH₂COCl)₂ + 2 SO₂ + 2 HCl
The reaction conditions for these conventional methods are typically straightforward, often involving heating the mixture under reflux to ensure complete conversion.
Table 1: Conventional Synthesis of 1,2-Benzenediacetyl Dichloride
| Chlorinating Agent | Typical Solvent | Reaction Temperature | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Thionyl Chloride | Neat or Inert Solvent (e.g., Toluene) | Reflux | 85-95 | google.com |
| Phosphorus(V) Chloride | Inert Solvent (e.g., Dichloromethane) | Room Temperature to Reflux | 80-90 | libretexts.org |
Disclaimer: The data in this table is representative of typical acyl chloride syntheses and may not reflect empirically validated results for 1,2-Benzenediacetyl dichloride specifically, due to a lack of dedicated literature.
Advanced Synthetic Strategies and Catalytic Approaches
While conventional methods are effective, research into advanced synthetic strategies aims to improve reaction efficiency, reduce the use of harsh reagents, and enhance selectivity. For the synthesis of acyl chlorides, including potentially 1,2-benzenediacetyl dichloride, catalytic approaches are an area of active development.
One advanced strategy involves the use of catalysts to facilitate the chlorination of carboxylic acids. For instance, catalytic amounts of N,N-dimethylformamide (DMF) can be used in conjunction with thionyl chloride. The DMF acts as a catalyst by forming a Vilsmeier reagent intermediate, which is a more potent acylating agent and can accelerate the reaction rate, often allowing for milder reaction conditions.
While specific catalytic systems for the synthesis of 1,2-benzenediacetyl dichloride are not extensively documented in publicly available literature, principles from related transformations suggest potential avenues. For example, the use of phosgene (B1210022) or a phosgene equivalent in the presence of a catalyst could be a viable, albeit hazardous, alternative. google.com
Future research may focus on the development of novel, heterogeneous catalysts that can be easily separated from the reaction mixture, thereby simplifying purification and reducing waste.
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles to the synthesis of 1,2-benzenediacetyl dichloride primarily focuses on minimizing waste, reducing the use of hazardous substances, and improving atom economy.
A key aspect of greening the conventional synthesis is the choice of chlorinating agent and solvent. While effective, thionyl chloride and phosphorus pentachloride are corrosive and produce acidic waste gases. Exploring alternative, less hazardous chlorinating agents is a primary goal. For instance, the use of solid, stable chlorinating agents could reduce handling risks.
Solvent selection is another critical factor. Whenever possible, reducing or eliminating the use of volatile organic solvents (VOCs) is preferred. The use of greener solvents, such as ionic liquids or bio-based solvents like Cyrene™, is being explored for similar amide synthesis reactions from acid chlorides and could potentially be adapted. rsc.org Furthermore, running reactions under solvent-free conditions, where the reagent itself acts as the solvent, is an effective green strategy. eurekalert.org
Energy efficiency is also a consideration. Developing catalytic methods that allow the reaction to proceed at lower temperatures can significantly reduce the energy consumption of the process. mdpi.com
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in 1,2-Benzenediacetyl Dichloride Synthesis |
|---|---|
| Waste Prevention | Utilizing catalytic methods to reduce byproducts. |
| Atom Economy | Optimizing reactions to incorporate the maximum amount of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Exploring alternatives to corrosive chlorinating agents like thionyl chloride. eurekalert.org |
| Safer Solvents and Auxiliaries | Minimizing or replacing hazardous organic solvents with greener alternatives or performing solvent-free reactions. rsc.org |
| Energy Efficiency | Developing catalytic processes that operate at lower temperatures. mdpi.com |
Isolation, Purification, and Yield Enhancement Techniques
The isolation and purification of 1,2-benzenediacetyl dichloride are critical steps to obtain a product of high purity, which is essential for its subsequent use in synthesis. Due to the compound's reactivity, particularly its sensitivity to moisture, all operations must be conducted under anhydrous conditions.
Following the reaction, the excess chlorinating agent and any volatile byproducts are typically removed by distillation, often under reduced pressure. libretexts.org This initial step yields the crude product.
Further purification is generally achieved by fractional distillation under high vacuum. lookchem.com This method is effective in separating the desired diacyl chloride from any remaining starting material or non-volatile impurities. The purity of the fractions is monitored, for instance by spectroscopic methods, to collect the pure 1,2-benzenediacetyl dichloride.
To enhance the yield, it is crucial to ensure the complete conversion of the starting 1,2-benzenediacetic acid. This can be achieved by using a stoichiometric excess of the chlorinating agent and allowing for sufficient reaction time, often monitored by techniques like infrared (IR) spectroscopy to observe the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch.
Crystallization from a suitable anhydrous solvent could be an alternative purification method if the compound is a solid at room temperature and a suitable solvent system is identified. researchgate.net However, distillation remains the more common technique for acyl chlorides.
Reactivity and Mechanistic Investigations of 1,2 Benzenediacetyl Dichloride
Nucleophilic Acyl Substitution Reactions
1,2-Benzenediacetyl dichloride is characterized by its two acyl chloride groups attached to adjacent positions on a benzene (B151609) ring. This structure makes it highly susceptible to nucleophilic acyl substitution reactions, a class of substitution reactions involving a nucleophile and an acyl compound. masterorganicchemistry.com The general mechanism for these reactions involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group, in this case, the chloride ion, which is an excellent leaving group. taylorandfrancis.comyoutube.com The reactivity of the acyl chloride groups makes 1,2-benzenediacetyl dichloride a versatile building block in organic synthesis.
The reaction of 1,2-benzenediacetyl dichloride with primary or secondary amines is a robust method for the synthesis of the corresponding diamides. This reaction proceeds through a nucleophilic acyl substitution mechanism where the amine acts as the nucleophile. taylorandfrancis.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the amine to form the amide bond. The high reactivity of acyl chlorides generally allows these reactions to proceed rapidly and under mild conditions. youtube.com
This reactivity extends to the formation of various other nitrogen-containing derivatives. For instance, reactions with hydrazines can yield dihydrazides, and reactions with hydroxylamines can produce dihydroxamic acids. These transformations are fundamental in the synthesis of a wide array of compounds, including those with potential applications in coordination chemistry and materials science.
Analogous to the formation of diamides, 1,2-benzenediacetyl dichloride readily reacts with alcohols to form diesters. libretexts.org The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the acyl chloride. Subsequent elimination of hydrogen chloride yields the ester linkage. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl produced. The synthesis of both aliphatic and aromatic diesters can be achieved in good to excellent yields under mild conditions. rsc.org
Furthermore, the difunctional nature of 1,2-benzenediacetyl dichloride makes it a suitable monomer for the synthesis of polyesters through polycondensation reactions with diols. The resulting polymers can exhibit a range of properties depending on the structure of the diol used. This application highlights the utility of 1,2-benzenediacetyl dichloride in polymer chemistry.
The proximate positioning of the two acyl chloride functional groups in 1,2-benzenediacetyl dichloride allows for intramolecular cyclization reactions to form various heterocyclic compounds. clockss.org When reacted with dinucleophiles, such as compounds containing two amine or two hydroxyl groups, the initial intermolecular reaction is often followed by an intramolecular cyclization step. For instance, reaction with a 1,2-diamine can lead to the formation of a seven-membered diazepine (B8756704) ring system. Similarly, reaction with a 1,2-diol can yield a seven-membered dioxepine ring.
These intramolecular cyclizations are powerful tools for the construction of complex cyclic molecules from relatively simple starting materials. nih.govrsc.orgasianpubs.org The specific outcome of the reaction can often be controlled by the choice of the dinucleophile and the reaction conditions. This versatility makes 1,2-benzenediacetyl dichloride a valuable precursor in the synthesis of a diverse range of heterocyclic frameworks. clockss.orgresearchgate.net
Electrophilic Aromatic Substitution Processes
While the primary reactivity of 1,2-benzenediacetyl dichloride is dominated by the chemistry of its acyl chloride groups, the benzene ring itself can undergo electrophilic aromatic substitution. uci.edulibretexts.org In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The two acetyl chloride substituents are deactivating groups, meaning they withdraw electron density from the benzene ring, making it less reactive towards electrophiles than benzene itself. libretexts.org
These deactivating groups are also meta-directing. libretexts.org This means that incoming electrophiles will preferentially add to the positions meta to the acetyl chloride groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iq However, due to the deactivating nature of the existing substituents, these reactions may require harsher conditions compared to those used for activated benzene rings. libretexts.org
Transition Metal-Catalyzed Transformations
The acyl chloride functionalities of 1,2-benzenediacetyl dichloride can participate in various transition metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, in the presence of a suitable palladium or nickel catalyst, 1,2-benzenediacetyl dichloride can be coupled with organometallic reagents, such as organocuprates or organostannanes, to form diketones.
Furthermore, transition metal catalysts can facilitate other transformations of the acyl chloride groups. For example, reduction of the acyl chlorides to aldehydes can be achieved using specific catalytic systems. These transition metal-catalyzed reactions significantly expand the synthetic utility of 1,2-benzenediacetyl dichloride, allowing for the construction of a wide range of complex molecules. rsc.orgchemrevlett.com
Stereoselectivity and Diastereoselectivity in Reactions
When 1,2-benzenediacetyl dichloride reacts with chiral, non-racemic nucleophiles, the formation of diastereomeric products is possible. The stereochemical outcome of such reactions can be influenced by a number of factors, including the structure of the nucleophile, the reaction conditions, and the presence of any chiral catalysts or additives. The study of stereoselectivity and diastereoselectivity in these reactions is crucial for the synthesis of enantiomerically pure compounds. nih.govkhanacademy.org
For instance, the reaction with a chiral amino alcohol could potentially lead to the formation of two diastereomeric ester-amides. The relative amounts of these diastereomers would depend on the degree of stereochemical control exerted during the reaction. Understanding and controlling these stereochemical aspects are essential for applications in asymmetric synthesis.
Reaction Kinetics and Thermodynamic Profiles
The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity and stability of a chemical compound. For Phthaloyl chloride, a di-acyl chloride, these aspects are crucial for its application in organic synthesis, particularly in the production of polymers, dyes, and pharmaceuticals.
Detailed kinetic studies specifically on 1,2-Benzenedicarbonyl dichloride are not extensively available in the public domain. However, valuable insights can be drawn from the kinetic data of its isomers, terephthaloyl chloride (TCl) and isophthaloyl chloride (ICl), particularly concerning their hydrolysis. The hydrolysis of these acyl chlorides is a rapid process, and the rate is influenced by the pH of the medium.
A study on the hydrolytic stability of TCl and ICl provides first-order rate constants and half-lives at various pH levels. nih.gov Given the structural similarities, the kinetic behavior of Phthaloyl chloride is expected to be comparable. The hydrolysis proceeds in a stepwise manner, with the initial rapid hydrolysis of one acyl chloride group to form the corresponding "half-acid" intermediate, followed by the slower hydrolysis of the second group. nih.gov
The reaction mechanism for the hydrolysis of acyl chlorides, such as Phthaloyl chloride, is generally considered to be a nucleophilic addition-elimination process. The water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and a proton to form the carboxylic acid. chemguide.co.uk
Table 1: Hydrolysis Kinetic Data for Phthaloyl Chloride Isomers at 0°C nih.gov
| Isomer | pH | Observed First-Order Rate Constant (k_obs) (x 10^5 s⁻¹) | Half-life (t₁/₂) (min) |
| Terephthaloyl chloride (TCl) | 4.0 | 530 - 1100 | 1.2 - 2.2 |
| 7.0 | 530 - 1100 | 1.2 - 2.2 | |
| 9.0 | 530 - 1100 | 1.2 - 2.2 | |
| Isophthaloyl chloride (ICl) | 4.0 | 240 - 520 | 2.2 - 4.9 |
| 7.0 | 240 - 520 | 2.2 - 4.9 | |
| 9.0 | 240 - 520 | 2.2 - 4.9 |
Data presented is for the isomers of Phthaloyl chloride and serves as an estimate for its reactivity.
The hydrolysis of Phthalic anhydride, a related compound and a potential intermediate in the hydrolysis of Phthaloyl chloride, has also been studied kinetically. The reaction is subject to catalysis by various bases. researchgate.netnih.gov
The National Institute of Standards and Technology (NIST) WebBook provides access to thermochemical data for a vast number of organic and inorganic compounds. nist.govnist.gov For 1,2-Benzenedicarbonyl dichloride, this includes data on its physical properties which are influenced by its thermodynamic characteristics.
Table 2: Physical and Thermodynamic Properties of 1,2-Benzenedicarbonyl dichloride
| Property | Value | Source |
| CAS Registry Number | 88-95-9 | chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₈H₄Cl₂O₂ | chemicalbook.com |
| Molecular Weight | 203.02 g/mol | chemicalbook.comsigmaaldrich.com |
| Melting Point | 6-12 °C | chemicalbook.comsigmaaldrich.com |
| Boiling Point | 269-271 °C | chemicalbook.comsigmaaldrich.com |
| Density | 1.409 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Vapor Pressure | 30 mmHg at 47 °C | chemicalbook.comsigmaaldrich.com |
Further thermodynamic data, such as the enthalpy of formation, enthalpy of combustion, heat capacity, and entropy, may be available through specialized databases like the NIST WebBook. nist.gov These parameters are essential for calculating the heat of reaction for processes involving Phthaloyl chloride, such as its polymerization or other derivatization reactions.
The reactivity of Phthaloyl chloride is also evident in its participation in reactions like the Friedel-Crafts acylation, where it reacts with aromatic compounds in the presence of a Lewis acid catalyst. The mechanism of this reaction is complex and can lead to various products depending on the reaction conditions. rsc.orgrsc.org
Derivatization and Functionalization Strategies
Preparation of Polyfunctionalized Aromatic Intermediates
1,2-Benzenediacetyl dichloride is a key starting material for the synthesis of a range of polyfunctionalized aromatic intermediates. The high reactivity of the acyl chloride groups allows for facile reactions with various nucleophiles, leading to the introduction of new functional groups and the extension of the aromatic system.
One of the primary applications in this area is the synthesis of substituted aromatic diamides and diesters. The reaction of 1,2-benzenediacetyl dichloride with a wide array of primary and secondary amines yields the corresponding N,N'-disubstituted 1,2-phenylenediacetamides. Similarly, reaction with alcohols and phenols produces the corresponding diesters. These reactions are typically high-yielding and can be carried out under mild conditions.
The resulting diamides and diesters can be further functionalized. For example, the amide N-H bonds can be deprotonated and alkylated, or the ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used in further synthetic transformations. This versatility allows for the creation of a library of aromatic compounds with diverse functionalities, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Design and Synthesis of Advanced Monomers for Polymerization
The bifunctional nature of 1,2-benzenediacetyl dichloride makes it an excellent monomer for the synthesis of various polymers, particularly polyamides and polyesters. The reaction of 1,2-benzenediacetyl dichloride with diamines or diols through polycondensation reactions leads to the formation of high molecular weight polymers with the aromatic unit incorporated into the polymer backbone.
The choice of the comonomer (diamine or diol) allows for the fine-tuning of the properties of the resulting polymer. For instance, the use of aromatic diamines can lead to the formation of rigid-rod polyamides with high thermal stability and mechanical strength. On the other hand, the incorporation of flexible aliphatic diamines can result in more flexible and processable polymers.
Interfacial polymerization is a particularly effective method for the synthesis of polyamides from 1,2-benzenediacetyl dichloride. In this technique, the diacid chloride is dissolved in an organic solvent, and the diamine is dissolved in an aqueous phase. The polymerization occurs rapidly at the interface of the two immiscible liquids, leading to the formation of a polymer film. This method is advantageous for producing high molecular weight polymers and for its applicability to a wide range of monomers.
| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer | Key Properties |
| 1,2-Benzenediacetyl dichloride | Aromatic Diamine (e.g., p-phenylenediamine) | Solution Polycondensation | Aromatic Polyamide | High thermal stability, rigidity |
| 1,2-Benzenediacetyl dichloride | Aliphatic Diamine (e.g., hexamethylenediamine) | Interfacial Polymerization | Aliphatic-Aromatic Polyamide | Increased flexibility, good solubility |
| 1,2-Benzenediacetyl dichloride | Aromatic Diol (e.g., Bisphenol A) | High-Temperature Solution Polycondensation | Aromatic Polyester | High glass transition temperature |
| 1,2-Benzenediacetyl dichloride | Aliphatic Diol (e.g., 1,4-butanediol) | Melt Polycondensation | Aliphatic-Aromatic Polyester | Lower melting point, biodegradability |
Regioselective and Chemoselective Modifications
The presence of two identical reactive acyl chloride groups in 1,2-benzenediacetyl dichloride presents challenges and opportunities for regioselective and chemoselective modifications.
Regioselectivity becomes a key consideration when reacting 1,2-benzenediacetyl dichloride with unsymmetrical dinucleophiles. For example, in a reaction with an unsymmetrical diamine, it is possible to obtain a mixture of regioisomers. Controlling the reaction conditions, such as temperature, solvent, and the rate of addition of reactants, can favor the formation of one regioisomer over the other. The steric and electronic properties of the unsymmetrical diamine also play a crucial role in determining the regiochemical outcome.
Chemoselectivity is important when 1,2-benzenediacetyl dichloride is reacted with molecules containing multiple different nucleophilic groups, such as aminoalcohols. By carefully selecting the reaction conditions, it is possible to selectively react with the more nucleophilic group. For instance, the amine group is generally more nucleophilic than the hydroxyl group, allowing for the selective formation of an amide bond while leaving the hydroxyl group intact. This chemoselectivity is valuable for the synthesis of functionalized monomers and intermediates. Subsequent reaction at the less reactive site can then be performed under different conditions.
Generation of Novel Structural Motifs
1,2-Benzenediacetyl dichloride is a valuable precursor for the synthesis of novel structural motifs, particularly macrocycles and heterocyclic compounds.
The reaction of 1,2-benzenediacetyl dichloride with long-chain diamines or diols under high-dilution conditions can lead to the formation of macrocyclic polyamides or polyesters. The high-dilution principle favors intramolecular cyclization over intermolecular polymerization. These macrocycles can act as host molecules for ions and small neutral molecules, finding applications in sensor technology and as enzyme mimics.
Furthermore, the condensation of 1,2-benzenediacetyl dichloride with various dinucleophiles can lead to the formation of a wide range of heterocyclic compounds. For example, reaction with hydrazine (B178648) can yield pyridazinedione derivatives, while reaction with o-phenylenediamine (B120857) can produce benzodiazepinedione structures. These heterocyclic frameworks are prevalent in many biologically active molecules and pharmaceuticals. The ability to construct these complex ring systems in a straightforward manner highlights the synthetic utility of 1,2-benzenediacetyl dichloride.
| Reactant 1 | Reactant 2 | Reaction Conditions | Product Type |
| 1,2-Benzenediacetyl dichloride | Long-chain diamine | High dilution | Macrocyclic polyamide |
| 1,2-Benzenediacetyl dichloride | Long-chain diol | High dilution, catalyst | Macrocyclic polyester |
| 1,2-Benzenediacetyl dichloride | Hydrazine | Reflux in suitable solvent | Pyridazinedione derivative |
| 1,2-Benzenediacetyl dichloride | o-Phenylenediamine | Stepwise condensation | Benzodiazepinedione derivative |
Applications in Advanced Organic Synthesis and Materials Chemistry
Utilization as a Key Building Block for Macrocyclic and Supramolecular Architectures
The geometry of 1,2-Benzenediacetyl dichloride, with its two reactive sites emanating from adjacent positions on the benzene (B151609) ring, makes it a compelling building block for the synthesis of macrocyclic compounds. The reaction of such diacyl chlorides with complementary difunctional nucleophiles, such as diamines or diols under high-dilution conditions, is a classical and effective strategy for constructing large ring systems. These macrocycles can serve as hosts in supramolecular chemistry, capable of encapsulating smaller guest molecules, or as precursors to more complex interlocked structures like catenanes and rotaxanes. The benzene ring provides a rigid scaffold, while the methylene (B1212753) spacers offer a degree of conformational flexibility to the resulting macrocycle.
Role in Polymer Science and Macromolecular Engineering
The bifunctionality of 1,2-Benzenediacetyl dichloride makes it a prime candidate for use as a monomer in step-growth polymerization.
Condensation Polymerization for High-Performance Polymers
Condensation polymerization is a fundamental process in polymer chemistry where monomers react to form larger structural units while releasing smaller molecules such as water or hydrogen chloride. In the case of 1,2-Benzenediacetyl dichloride, its reaction with diamines would lead to the formation of polyamides. Polyamides are a class of high-performance polymers known for their excellent mechanical strength, thermal stability, and chemical resistance. The specific structure of the diamine co-monomer would allow for the fine-tuning of the resulting polymer's properties. For instance, using aromatic diamines could lead to rigid-rod polymers with exceptional strength, while aliphatic diamines would impart greater flexibility.
| Monomer 1 | Monomer 2 | Resulting Polymer | Potential Properties |
| 1,2-Benzenediacetyl dichloride | Aliphatic Diamine (e.g., Hexamethylenediamine) | Aliphatic-Aromatic Polyamide | Flexibility, Toughness |
| 1,2-Benzenediacetyl dichloride | Aromatic Diamine (e.g., p-Phenylenediamine) | Wholly Aromatic Polyamide (Aramid-like) | High Strength, Thermal Stability |
Precursor in the Synthesis of Specialty Organic Chemicals
Beyond polymer science, the reactivity of the acyl chloride groups in 1,2-Benzenediacetyl dichloride allows for its use as a precursor in the synthesis of a variety of specialty organic chemicals. Friedel-Crafts acylation reactions with aromatic substrates could yield complex diketones, which are themselves valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Furthermore, reaction with a wide range of nucleophiles can introduce diverse functionalities, leading to the creation of novel compounds for various applications.
Contribution to Novel Synthetic Methodologies
The unique substitution pattern of 1,2-Benzenediacetyl dichloride could be exploited in the development of novel synthetic methodologies. For example, its use in domino reactions, where a single synthetic operation leads to the formation of multiple chemical bonds, could provide efficient pathways to complex molecular scaffolds. The proximity of the two reactive centers might facilitate intramolecular cyclizations or rearrangements, leading to the discovery of new and unexpected chemical transformations.
Computational and Theoretical Chemical Studies of 1,2 Benzenediacetyl Dichloride
Quantum Chemical Characterization of Molecular Structure and Conformation
Quantum chemical methods, particularly Density Functional Theory (DFT), are the cornerstone for determining the three-dimensional structure of molecules. For 1,2-Benzenediacetyl dichloride, these calculations would explore its potential energy surface to identify the most stable geometric arrangements, or conformers.
The conformation of this molecule is dictated by the rotation of the two acetyl chloride (-COCH₂Cl) groups attached to adjacent carbons on the benzene (B151609) ring. Steric hindrance between these two bulky side chains and their electronic interactions would be the primary determinants of the preferred spatial arrangement. Theoretical calculations would likely reveal several low-energy conformers. The relative planarity of the acetyl chloride groups with respect to the benzene ring and the syn- or anti-periplanar arrangement of the two groups relative to each other would be key distinguishing features. By calculating the relative energies of these different conformers, computational chemistry can predict the most abundant structure under given conditions.
A hypothetical data table for the optimized geometry of the most stable conformer, as would be produced by a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory), is presented below. researchgate.net
Table 1: Hypothetical Calculated Geometric Parameters for 1,2-Benzenediacetyl Dichloride
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C(ring)-C(ring) | ~1.39 | C(ring)-C(ring)-C(acetyl) | ~120 |
| C(ring)-C(acetyl) | ~1.51 | C(ring)-C(acetyl)-C(carbonyl) | ~112 |
| C(acetyl)-C(carbonyl) | ~1.54 | C(acetyl)-C(carbonyl)=O | ~121 |
| C(carbonyl)=O | ~1.20 | C(acetyl)-C(carbonyl)-Cl | ~111 |
| C(carbonyl)-Cl | ~1.80 | O=C(carbonyl)-Cl | ~128 |
Note: These are estimated values based on standard bond lengths and angles for similar functional groups and are for illustrative purposes only.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure governs a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a key tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtheswissbay.ch For 1,2-Benzenediacetyl dichloride, the HOMO would likely be delocalized across the π-system of the benzene ring. researchgate.net The LUMO, conversely, would be expected to be localized on the electrophilic carbonyl carbons of the two acetyl chloride groups. rsc.org
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.
Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution. researchgate.net For 1,2-Benzenediacetyl dichloride, an MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (colored blue) would be concentrated on the carbonyl carbons, highlighting them as the primary sites for nucleophilic attack, which is the characteristic reaction pathway for acyl chlorides.
Note: These values are hypothetical and serve to illustrate the output of quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the mechanism. rsc.orgrsc.org For 1,2-Benzenediacetyl dichloride, its reactions with nucleophiles are of primary chemical interest.
Theoretical calculations can model the approach of a nucleophile to one of the carbonyl carbons. These models can confirm the formation of a tetrahedral intermediate, a hallmark of nucleophilic acyl substitution reactions. By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to proceed, thus providing insight into the reaction rate. researchgate.net Such studies can also predict whether the reaction is thermodynamically favorable by comparing the energies of the reactants and products.
Spectroscopic Parameter Prediction and Experimental Correlation
Computational chemistry is widely used to predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. researchgate.net
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of 1,2-Benzenediacetyl dichloride. A key prediction would be the position of the strong carbonyl (C=O) stretching band, characteristic of acyl chlorides. Comparing the computed IR spectrum with an experimental one allows for a confident assignment of all major absorption bands to specific molecular vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental data, serve as a powerful tool for structural verification. The predicted shifts would reflect the unique electronic environment of each proton and carbon atom in the molecule.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum mechanics focuses on individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules in a condensed phase (liquid or solid). nih.govnih.gov
An MD simulation of 1,2-Benzenediacetyl dichloride would model the movements and interactions of hundreds or thousands of these molecules over time. This can provide insights into bulk properties like density and viscosity. Crucially, these simulations illuminate the nature of intermolecular forces. up.pt For this molecule, interactions would be dominated by dipole-dipole forces, arising from the polar C=O and C-Cl bonds, and van der Waals forces. The simulation could reveal how these molecules pack together in a crystal lattice or how they are structured in a liquid state, providing a molecular-level explanation for the compound's physical properties.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1,2-Benzenediacetyl dichloride in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of 1,2-Benzenediacetyl dichloride is expected to exhibit distinct signals corresponding to the aromatic and acetyl protons. The aromatic protons on the benzene (B151609) ring would typically appear as a complex multiplet in the downfield region of the spectrum, a result of spin-spin coupling between adjacent non-equivalent protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the two acetyl chloride substituents. The methylene (B1212753) protons of the acetyl groups (-CH₂COCl) would give rise to a singlet, as they are chemically equivalent and lack adjacent protons to couple with. The integration of these signals provides a quantitative measure of the relative number of protons in each chemical environment, confirming the proton count of the molecule.
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides complementary information by revealing the number of unique carbon environments in 1,2-Benzenediacetyl dichloride. The spectrum would show distinct signals for the carbonyl carbons of the acid chloride groups, the aromatic carbons, and the methylene carbons. The chemical shifts of the carbonyl carbons are characteristically found at the low-field end of the spectrum. The aromatic carbons would display a set of signals in the aromatic region, with the number of signals depending on the symmetry of the molecule. The methylene carbons would appear at a higher field. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals. For instance, in related benzimidazole (B57391) compounds, DEPT-135 experiments have been crucial in identifying quaternary carbons. ugm.ac.id
2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between atoms.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, allowing for the identification of neighboring protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR assignments. ugm.ac.id
| Technique | Observed Feature | Interpretation |
| ¹H NMR | Complex multiplet (aromatic region), Singlet (aliphatic region) | Aromatic protons on the benzene ring, Methylene protons of the acetyl groups |
| ¹³C NMR | Signals in low-field, mid-field, and high-field regions | Carbonyl carbons, Aromatic carbons, Methylene carbons |
| COSY | Cross-peaks between aromatic proton signals | Scalar coupling between adjacent aromatic protons |
| HSQC | Cross-peaks between proton and carbon signals | Direct C-H bond correlations |
| HMBC | Cross-peaks between proton and carbon signals over multiple bonds | Long-range C-H bond correlations, confirming connectivity |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in 1,2-Benzenediacetyl dichloride by probing the vibrational modes of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of 1,2-Benzenediacetyl dichloride is characterized by strong absorption bands corresponding to the vibrations of its specific functional groups. A prominent and characteristic feature would be the strong absorption band in the region of 1750-1815 cm⁻¹ due to the C=O stretching vibration of the acid chloride groups. The exact position of this band can be influenced by the electronic effects of the benzene ring. The spectrum would also display C-H stretching vibrations for the aromatic ring typically in the 3000-3100 cm⁻¹ region and for the methylene groups around 2850-2960 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration of the acid chloride group would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹. docbrown.info The region below 1500 cm⁻¹ is considered the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For 1,2-Benzenediacetyl dichloride, the symmetric stretching vibrations of the aromatic ring are expected to produce strong Raman signals. The C=O stretching vibration of the acid chloride would also be observable. In related compounds like ferric chlorides, Raman spectra have been used to identify lattice vibrations of Fe-O and water bending and stretching vibrations. usra.edu For other chlorinated compounds, Raman spectroscopy has been used to study conformational isomers. researchgate.net
| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Acid Chloride) | 1750 - 1815 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
| C-Cl Stretch | 600 - 800 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of 1,2-Benzenediacetyl dichloride by analyzing the mass-to-charge ratio (m/z) of its ions.
Upon ionization, typically through electron ionization (EI), the 1,2-Benzenediacetyl dichloride molecule will form a molecular ion (M⁺˙). The m/z of this ion provides the exact molecular weight of the compound. The high-resolution mass spectrometry can provide the elemental composition of the molecule with high accuracy.
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is unique to the structure of the molecule and can be used to confirm its identity. For 1,2-Benzenediacetyl dichloride, characteristic fragmentation pathways would likely involve the loss of a chlorine atom (Cl˙), a chlorocarbonyl group (˙COCl), or the entire acetyl chloride side chain. The fragmentation of carbonyl compounds often involves specific cleavage patterns. miamioh.edu Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways by isolating a specific fragment ion and inducing further fragmentation to gain more detailed structural information. researchgate.net
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of 1,2-Benzenediacetyl dichloride. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the crystal system, space group, and the exact coordinates of each atom in the unit cell.
This analysis reveals crucial information such as bond lengths, bond angles, and intermolecular interactions (e.g., van der Waals forces, halogen bonding) that govern the packing of the molecules in the crystal lattice. For instance, in a related dichlorido-complex, the crystal structure was determined by X-ray diffraction. researchgate.net Similarly, the crystal structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone (B13996119) revealed a chair conformation for the piperidine (B6355638) ring and the formation of inversion dimers linked by C—H⋯O hydrogen bonds. nih.gov
Chromatographic Separations and Purity Assessment (e.g., GC-MS, LC-MS)
Chromatographic techniques are essential for separating 1,2-Benzenediacetyl dichloride from impurities and for assessing its purity. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Given that 1,2-Benzenediacetyl dichloride is likely to be volatile and thermally stable enough for GC analysis, GC-MS is a powerful tool for its separation and identification. nih.gov In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. This technique is highly effective for purity assessment and for identifying and quantifying any volatile impurities. For example, GC-MS is used for the analysis of volatile organic compounds in environmental monitoring. shimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS): If 1,2-Benzenediacetyl dichloride is not suitable for GC analysis due to low volatility or thermal instability, LC-MS is an excellent alternative. saspublishers.com In LC, the compound is separated in the liquid phase based on its partitioning between a liquid mobile phase and a solid stationary phase. The separated compound is then introduced into the mass spectrometer for detection. LC-MS is particularly useful for analyzing complex mixtures and can be adapted for a wide range of compounds. researchgate.net The use of different ionization techniques, such as electrospray ionization (ESI), allows for the analysis of a broad spectrum of molecules. sciex.com
| Technique | Principle of Separation | Coupled Detector | Application for 1,2-Benzenediacetyl dichloride |
| GC-MS | Volatility and interaction with stationary phase | Mass Spectrometer | Purity assessment, identification of volatile impurities |
| LC-MS | Partitioning between mobile and stationary phases | Mass Spectrometer | Purity assessment, analysis of non-volatile impurities, analysis of complex mixtures |
Advanced hyphenated analytical techniques for complex mixture analysis
For the analysis of 1,2-Benzenediacetyl dichloride within complex matrices, advanced hyphenated analytical techniques are employed. These methods combine the separation power of chromatography with the identification capabilities of multiple spectroscopic detectors, providing a comprehensive analysis. ajrconline.orgijarnd.com
Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS): This powerful combination allows for the online separation of components by LC, followed by structural elucidation using NMR and molecular weight determination using MS. ajrconline.org This is particularly valuable for the unambiguous identification of unknown impurities or degradation products in a sample of 1,2-Benzenediacetyl dichloride.
Gas Chromatography-Infrared-Mass Spectrometry (GC-IR-MS): This technique couples gas chromatography with both infrared spectroscopy and mass spectrometry. As components elute from the GC column, they pass through an IR cell for functional group identification before being analyzed by the mass spectrometer for molecular weight and fragmentation information.
Tandem Mass Spectrometry (MS-MS): As mentioned earlier, tandem mass spectrometry is a powerful tool for structural elucidation, especially within complex mixtures. nih.gov By selecting a specific ion from the initial mass spectrum and subjecting it to further fragmentation (collision-induced dissociation), a detailed fragmentation pattern can be obtained, which is highly specific to the compound of interest. This allows for the confident identification of 1,2-Benzenediacetyl dichloride even in the presence of co-eluting compounds.
These advanced hyphenated techniques provide a multi-dimensional analytical approach, offering a high degree of confidence in the identification, characterization, and purity assessment of 1,2-Benzenediacetyl dichloride.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing high-purity 1,2-Dichloroethane (EDC) in laboratory settings?
- Methodology: EDC is typically synthesized via chlorination of ethylene. For lab-scale synthesis, controlled gas-phase reactions between ethylene and chlorine under UV light or thermal activation are preferred. Purity can be enhanced by fractional distillation under inert conditions to avoid hydrolysis. Analytical techniques like GC-MS or NMR should validate purity (>99%) and detect trace impurities such as 1,1,2-trichloroethane .
Q. How can researchers determine the solubility and volatility of 1,2-Dichloroethane for experimental design?
- Methodology:
- Solubility: Use shake-flask methods with water or organic solvents (e.g., ethanol, acetone) at controlled temperatures (0–30°C). EDC is slightly water-soluble (0.87 g/100 mL at 20°C) but highly miscible with most organics .
- Volatility: Measure vapor pressure using a manometer or gas saturation method. EDC has a high vapor pressure (64 mmHg at 20°C), necessitating closed systems to prevent volatilization losses .
Q. What experimental protocols are used to assess acute toxicity in mammalian models?
- Methodology:
- Inhalation Studies: Expose rodents to EDC vapor (100–500 ppm) for 4–8 hours. Monitor mortality, respiratory distress, and histopathological changes in the liver, kidneys, and lungs .
- Oral LD50: Administer EDC via gavage (doses: 100–700 mg/kg) and observe over 14 days. Necropsy to evaluate organ damage and neurotoxic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in chronic toxicity data (e.g., carcinogenicity vs. non-carcinogenicity) across studies?
- Methodology:
- Meta-Analysis: Aggregate data from longitudinal studies (e.g., EPA, IARC) and assess variables like exposure duration, dosage, and species-specific responses. For example, IARC classifies EDC as Group 2B (possibly carcinogenic), while EPA highlights liver/kidney tumors in rodents at high doses .
- Mechanistic Studies: Use in vitro models (e.g., hepatocyte cultures) to identify metabolic pathways (e.g., cytochrome P450-mediated activation to DNA-reactive metabolites) and species differences in detoxification .
Q. What advanced methodologies improve catalytic degradation of 1,2-Dichloroethane in environmental remediation?
- Methodology:
- Catalyst Design: Test transition metals (e.g., Pd, Pt) supported on activated carbon or zeolites. The UA/UPV catalyst (Pd/CeO2-Al2O3) achieves >90% degradation at 300°C via hydrodechlorination .
- Reaction Optimization: Vary temperature (200–400°C), pressure (1–5 atm), and H2 flow rates to maximize conversion to non-toxic ethylene .
Q. How do global regulatory frameworks (e.g., REACH, Rotterdam Convention) impact laboratory handling and disposal protocols?
- Methodology:
- Compliance Checklist:
Use closed systems to minimize inhalation exposure (OSHA PEL: 1 ppm).
Treat waste via incineration with scrubbers to prevent dioxin formation.
Report exports/imports under PIC Regulation due to EDC’s hazardous classification .
Q. How to design experiments evaluating developmental toxicity of EDC in zebrafish embryos?
- Methodology:
- Exposure Protocol: Immerse embryos in EDC-contaminated water (0.1–10 mg/L) during gastrulation. Track mortality, hatching rates, and teratogenic effects (e.g., spinal deformities) via microscopy .
- Biomarker Analysis: Measure oxidative stress (e.g., SOD, CAT activity) and apoptosis markers (caspase-3) to link toxicity to redox imbalance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
